molecular formula C18H36BaO2 B035712 Barium stearate CAS No. 6865-35-6

Barium stearate

Cat. No.: B035712
CAS No.: 6865-35-6
M. Wt: 421.8 g/mol
InChI Key: OTNKRKHMTFRPSK-UHFFFAOYSA-N
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Description

Barium stearate, also known as this compound, is a useful research compound. Its molecular formula is C18H36BaO2 and its molecular weight is 421.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electron Inelastic Mean Free Paths : Used in determining electron inelastic mean free paths in layers on germanium and copper substrates (Hall, Andrade, Ma, & King, 1979).

  • Wear Properties of Molecular Layers : Studied for its wear properties under different loads and speeds (Miyakawa, 1963).

  • Phase Transitions and Enthalpies : Investigated for phase transitions and enthalpies (Montmitonnet, Monasse, Haudin, & Delamare, 1985).

  • Optical Properties of Uniaxial Crystals : Used in the study of optical properties of uniaxial crystals and their skeletons (Blodgett & Langmuir, 1937).

  • Molecular Rearrangement at High Temperatures : Applied to investigate the rearrangement of molecules in multilayer films at high temperatures (Englisch et al., 1997).

  • Immunological Reactions at Surfaces : Used to study immunological reactions, such as specific antibody systems and toxin-antitoxin systems (Porter & Pappenheimer, 1939).

  • Boundary Lubrication and Adsorbed Gas Films : Applied in fundamental studies of boundary lubrication and in analyzing diffraction patterns of adsorbed gas films (Germer & Storks, 1938).

  • Spectroscopic and Electrical Studies : Mixed with carotene for spectroscopic and electrical studies of molecular layers containing carotene (Ohnishi, Hatakeyama, Yamamoto, & Tsubomura, 1978).

  • Tribological Activities in Metal-Working Processes : Improves tribological activities in water, useful in reducing pollution in metal-working processes (Jain & Shukla, 1992).

  • Dielectric Devices : Potentially useful in making dielectric devices, with varying ac breakdown characteristics depending on thickness and frequency (Agarwal & Srivastava, 1973).

  • Nanomedicine Applications : Surface-modified barium titanate nanocomposites with barium stearate have potential applications in treating bacterial infections and inflammation (Wu Xue, 2002).

  • Thermal Treatment of PVC : Acts as a stabilizer in the thermal treatment of PVC, indicating the presence of water during early stages of thermal degradation (Volka, Vymazal, Seidl, & Vymazalová, 1984).

  • Precursor for BaTiO3 : Serves as a precursor to obtain BaTiO3 with unique morphological and crystalline aspects (Torres, Crespi, Ribeiro, & Zorel, 2003).

  • Improvement of Composite Materials : Enhances the mechanical properties of PP/barium sulfate composites (Yang Liu, 2002).

  • Radioactive Gas Emission : Demonstrates a high emanating power for actinon (219Rn) at atmospheric pressure, affecting the emission of radioactive gases (Wahl & Daniels, 1958).

  • Blood Plasma Coagulation : Removes coagulation factors from blood plasma, making surfaces hydrophilic (Vroman, 1962).

  • Heat Stabilization in PVC : Compared with cadmium stearate, it's less effective as a heat stabilizer in PVC with shorter induction times (Lévai, Ocskay, & Nyitrai, 1994).

Mechanism of Action

Target of Action

Barium stearate is primarily used in the plastics industry as a stabilizer and a release agent . It interacts with the polymers in the plastic, serving as a co-stabilizer in conjunction with other metal soaps . The primary targets of this compound are therefore the polymers within the plastic materials it is added to .

Mode of Action

This compound interacts with its targets (the polymers) by forming a lattice structure between the barium ion and the oxygen atoms supplied by four equivalent carboxylate ligands . This interaction condenses the film and greatly increases its viscosity . The formation of this lattice structure allows for enhanced stability and release properties in the plastic materials .

Biochemical Pathways

Barium, in general, has been found to affect several health conditions, especially among those chronically exposed from low to moderate doses . The health effects reported include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

Pharmacokinetics

Barium compounds, in general, can accumulate in the human body mainly through exposure in the workplace or from drinking contaminated water . The bioavailability of this compound would likely depend on the specific conditions of exposure and the individual’s health status .

Result of Action

Barium compounds have been found to cause several health effects, including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . These effects are likely due to the accumulation of barium in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of barium in the environment can lead to increased exposure and potential health risks . Additionally, the specific conditions of the workplace or the quality of drinking water can also affect the level of exposure to this compound .

Safety and Hazards

Barium stearate is harmful if swallowed or inhaled . It is recommended to avoid breathing dust and to use personal protective equipment when handling this compound . It should be stored away from incompatible materials .

Future Directions

The future outlook of the barium stearate market appears promising. The market is expected to witness significant growth during the forecast period, with a projected compound annual growth rate (CAGR) of %. The increasing demand for this compound in the plastic and rubber industries, particularly for PVC applications, is a key driving factor for this growth .

Properties

{ "Design of the Synthesis Pathway": "Barium stearate can be synthesized by the reaction of stearic acid with barium hydroxide.", "Starting Materials": [ "Stearic acid", "Barium hydroxide" ], "Reaction": [ "1. Dissolve stearic acid in a suitable solvent like ethanol or methanol.", "2. Add barium hydroxide to the solution and stir until a clear solution is obtained.", "3. Heat the solution to reflux for several hours.", "4. Allow the solution to cool and filter the precipitated barium stearate.", "5. Wash the precipitate with cold water to remove any impurities.", "6. Dry the product in a vacuum oven at 50-60°C until a constant weight is obtained." ] }

CAS No.

6865-35-6

Molecular Formula

C18H36BaO2

Molecular Weight

421.8 g/mol

IUPAC Name

barium(2+);octadecanoate

InChI

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

OTNKRKHMTFRPSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ba]

6865-35-6

physical_description

DryPowde

Pictograms

Irritant

Synonyms

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light)

Origin of Product

United States

Synthesis routes and methods

Procedure details

It is known that copolymers of the conjugated diene monomers (butadiene-1,3 and isoprene) with styrene, which are prepared using alkyllithiums in hydrocarbon solvents, have a graded block-type structure [Kelley, D. J. and Tobolsky, A. V., "J. Am. Chem. Soc.," 81, 1597 (1959) and Kuntz, I., "J. Polym. Sci.," 54, 569 (1961)]. For a copolymerization using an equal molar mixture of butadiene and styrene, butadiene is consumed initially much more rapidly than the styrene. When the butadiene concentration drops to a small value, the styrene is then rapidly consumed. Since this type of polymerization is nonterminating, the styrene is added to the same polymer chain which already contains a segment essentially of butadiene units forming a graded block copolymer having a trans content for the butadiene segment of about 53%. If a polar compound such as tetrahydrofuran, diethyl ether, or the like, is added to this copolymerization process, the reactivity of the styrene is increased during the initial stage of the reaction and copolymers having a more random structure result. However, this technique of preparing random copolymers has the disadvantage of increasing the vinyl content of the butadiene segments from 6-10% to as high as 70% or more, dependent on the nature of the polar compound used to prepare the random copolymers, and of reducing the trans content below 55% depending on the amount of polar compound employed. Rubbers possessing a relatively high vinyl content from the butadiene are undesirable in certain tire applications where the tire must have good dynamic response. Various techniques have been described which circumvent the formation of polybutadienes containing high vinyl contents while still permitting the preparation of random copolymers of butadiene with comonomers such as styrene. One of these methods involves the addition of the comonomers at a certain rate to the reaction system during copolymerization to provide a copolymer in which the butadiene segments have a microstructure of 5-15% vinyl and 30-60% cis or trans units [U.S. Pat. No. 3,094,512]. Another technique is to add incrementally butadiene (the most reactive monomer) at a rate to maintain a high styrene/butadiene ratio during polymerization to provide a copolymer where the butadiene units exhibit at least 30% cis, not over 46.4% trans and not over 12% vinyl [British Pat. No. 994,726 (1965)]. A method which does not require any programmed addition of monomer is based on the use of polymerization temperatures from 93° to over 154° C. [U.S. Pat. No. 3,558,575]; the method provides SBR polymers having 49.1 - 52.7% trans, 9.9 - 10.6% vinyl and a HI of 2.65. Organometallic compounds of Cs, Rb, K or Na as well as their salts of alcohols, phenols, carboxylic acids, carbonates, their sulfur analogs and amines have been used with organolithiums in the preparation of random copolymers having for the butadiene segments a vinyl content of 8.8 to 26.9% and trans content of 45.8 to 58.2% (U.S. Pat. No. 3,294,768). The addition to such systems of polar compounds per se, such as oxygen, water, alcohols, primary amines and secondary amines in an alkyl substituted aromatic diluent will provide liquid, random copolymers (U.S. Pat. No. 3,324,191) and can result in a reduction in the amount of organolithium compound used. Alkali metal t-butoxides with the exception of lithium t-butoxide have been found to be effective in accelerating the rate of copolymerization at which styrene is incorporated and increasing the overall rate of copolymerization. For the butyllithium initiated copolymerization of butadiene with styrene carried out in the presence of lithium t-butoxide a block polymer is obtained with a negligible change in the styrene incorporated with conversion [Wofford, C. F., and Hsieh, H. L., "J. Polymer Sci.," 7, Part A-1, 461 (1969)]. U.S. Pat. No. 3,506,631 teaches that aliphatic or aromatic phosphites, thiophosphites or amidophosphites in combination with n-butyllithium provide a random copolymer with vinyl contets of 10.7-15.3%. Patent application No. 69/14,452 (Netherlands) claims an improved process for the copolymerization of butadiene with styrene using a catalyst comprised of an alkali metal oxide, hydroxide, superoxide or peroxide with an organolithium compound. The resulting copolymers have a random styrene placement with a microstructure of 52.4-55.6% trans and 11.0-11.6% vinyl. The alkali metals, sodium and potassium, have been reacted with organolithiums to provide catalysts for the preparation of random solution butadiene-styrene copolymerss having vinyl contents of 7.3-25% and trans contents of 37.1-59.1% (Patent Application No. 48,069 (1968) Australia). A catalyst system for diene polymerization using an organolithium in combination with a barium compound including barium stearate and barium t-butoxide is stated to provide random copolymers of certain dienes and mono-vinyl aromatic compounds, not described as being crystalline, having a vinyl content of 7.8-13% and a trans content using Ba t-butoxide as high as 67.9% and using barium stearate of 70.5% (Examples 1 and 13, U.S. Pat. No. 3,629,213 (1971), Akira Onishi, Ryota Fujio, Minoru Kojima and Hiroschi Kawamoto, assignors to Bridgestone Tire Company Limited). Ryota Fujio, Minoru Kojima, Shiro Anzai and Akira Onishi (Bridgestone Tire Co., Ltd.), "Kogyo Kagaku Zasshi," No. 2 (19729, pages 447-453, in a somewhat similar disclosure show the reaction of alkaline earth metals directly with active hydrogen containing compounds (apparently in benzene), the use of barium stearate with an organolithium to provide 52.5% trans for a butadiene-styrene copolymer, state that barium stearate is scarcely effective and show limited molecular weight distributions, but do not show any crystallinity for their polymers.
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ba t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
barium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkaline earth metals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
barium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
butadiene-styrene copolymer
Name
barium stearate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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